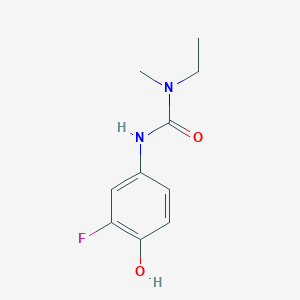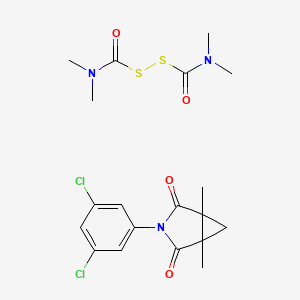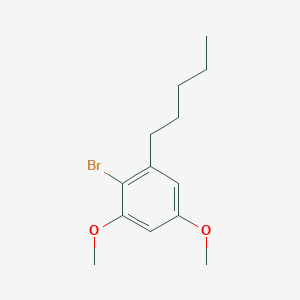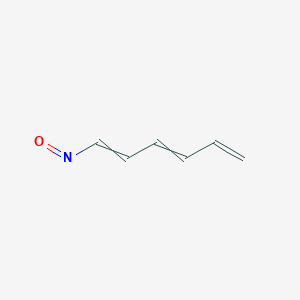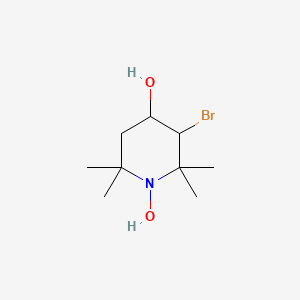
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol typically involves the bromination of 2,2,6,6-tetramethylpiperidine-1,4-diol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylpiperidine-1,4-dione.
Reduction: Formation of 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
3-Chloro-2,2,6,6-tetramethylpiperidine-1,4-diol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and unsubstituted counterparts. This makes it particularly valuable in synthetic applications where selective bromination is required.
Propriétés
Numéro CAS |
114543-22-5 |
|---|---|
Formule moléculaire |
C9H18BrNO2 |
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
3-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2)5-6(12)7(10)9(3,4)11(8)13/h6-7,12-13H,5H2,1-4H3 |
Clé InChI |
CMDZMCDTKWBFFX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(C(N1O)(C)C)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
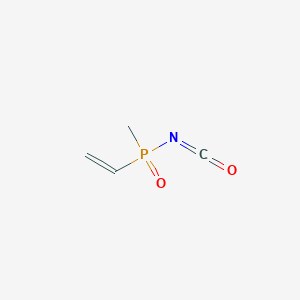
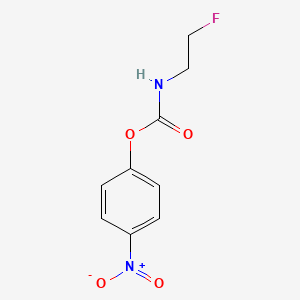
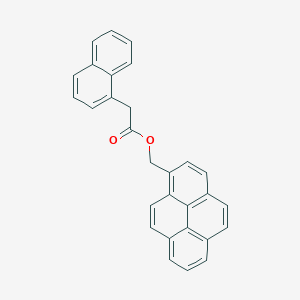

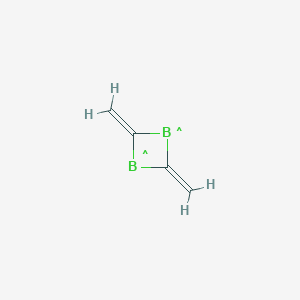
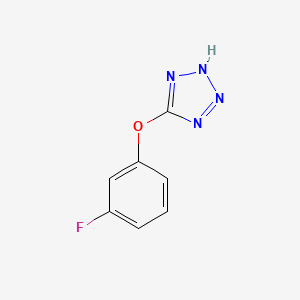
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
